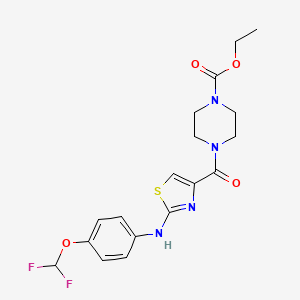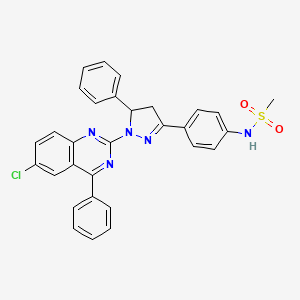![molecular formula C10H10N4O2 B2948083 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] CAS No. 338416-89-0](/img/structure/B2948083.png)
1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a hydrazone group, which is further connected to a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters. The crude products are then recrystallized from dilute ethanol solution to yield the desired pyrazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazone group, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
Chemistry: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological studies due to its potential pharmacological activities. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its ability to interact with biological targets and pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial applications.
作用机制
The mechanism of action of 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazole ring can participate in various chemical reactions, further modulating the compound’s effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
1H-pyrazole-3,5-dione: Another pyrazole derivative with similar structural features but different substitution patterns.
3-methoxyphenylhydrazone derivatives: Compounds with the same hydrazone group but different core structures.
Uniqueness: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-3-7(5-8)12-13-9-6-11-14-10(9)15/h2-6H,1H3,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCWAYWFIDYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)
![(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine](/img/structure/B2948001.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)
![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)
![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)

![4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide](/img/structure/B2948010.png)
![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2948014.png)
![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)
![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)
![4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2948023.png)
